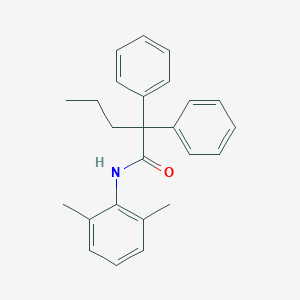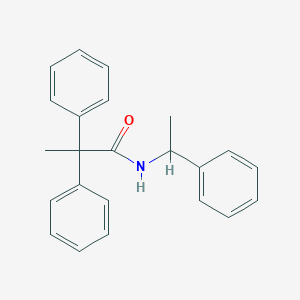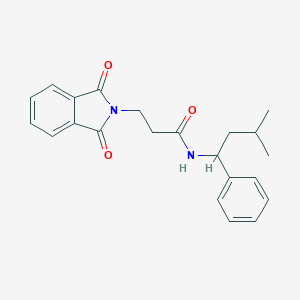![molecular formula C19H14N4O2S B286672 Methyl 4-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether](/img/structure/B286672.png)
Methyl 4-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazolo-thiadiazole family of compounds, which have been found to exhibit promising biological activities.
Wirkmechanismus
The exact mechanism of action of Methyl 4-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting certain enzymes or signaling pathways.
Biochemical and Physiological Effects:
Methyl 4-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. Additionally, this compound has been found to inhibit the production of reactive oxygen species, which are known to contribute to various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 4-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether in lab experiments is its potent biological activities. This compound has been found to exhibit various biological activities at low concentrations, making it a promising candidate for further research. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several future directions that can be explored with Methyl 4-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether. One area of research could be focused on understanding the exact mechanism of action of this compound. Additionally, further studies could be conducted to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Furthermore, research could be conducted to optimize the synthesis method of this compound, making it more accessible for researchers.
Synthesemethoden
The synthesis of Methyl 4-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid hydrazide with 4-bromoanisole in the presence of potassium carbonate and copper(II) sulfate pentahydrate. The resulting product is then treated with thiosemicarbazide to yield the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to possess potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Eigenschaften
Molekularformel |
C19H14N4O2S |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-6-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H14N4O2S/c1-11-14-5-3-4-6-15(14)25-16(11)18-22-23-17(20-21-19(23)26-18)12-7-9-13(24-2)10-8-12/h3-10H,1-2H3 |
InChI-Schlüssel |
YWFOJPNWJSZVNO-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)OC |
Kanonische SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide](/img/structure/B286589.png)
![3-phenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286593.png)


![2,2-diphenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286597.png)


![N-[cyclopentyl(phenyl)methyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B286602.png)


![N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine](/img/structure/B286613.png)
![2-[1,1'-biphenyl]-4-yl-N-(4-ethoxyphenyl)acetamide](/img/structure/B286615.png)

